4-Methoxy-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline
Description
4-Methoxy-N-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is a heterocyclic compound featuring a triazoloazepine core fused with a substituted aniline moiety. The methoxy group at the para position of the aniline ring enhances lipophilicity and may influence pharmacokinetic properties such as metabolic stability and receptor binding .
Synthesis: The compound is synthesized via methods analogous to other triazoloazepine derivatives. For example, 3-arylaminomethyl-triazoloazepines are typically prepared by reacting hydrazides with azepine intermediates. describes a method where 7-methoxy-3,4,5,6-tetrahydro-2H-azepine reacts with (4-R-phenylamino)-acetic acid hydrazides to form triazoloazepines . The target compound likely follows a similar pathway, substituting the hydrazide with a methoxy-aniline derivative.
Properties
IUPAC Name |
4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-20-13-8-6-12(7-9-13)16-11-15-18-17-14-5-3-2-4-10-19(14)15/h6-9,16H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKXJCLYDTZUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C3N2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazolo-azepine ring can be formed through the reaction of a hydrazine derivative with an appropriate dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the methoxy and aniline groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolo-azepine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antidepressant and anxiolytic properties. The triazoloazepine structure is known to influence neurotransmitter systems in the brain, particularly those involving serotonin and dopamine receptors. Research indicates that derivatives of this compound exhibit significant binding affinity to these receptors, suggesting potential use in treating mood disorders.
Studies have shown that 4-Methoxy-N-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline may interact with:
- Serotonin Receptors : Modulating serotonin levels could alleviate symptoms of depression.
- Dopamine Receptors : Potential effects on reward pathways may help in addiction treatments.
Pharmacological Research
Pharmacological studies are ongoing to evaluate the compound's efficacy in various therapeutic areas:
- Anticancer Activity : Preliminary data suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : There are indications that it may reduce inflammation markers in vitro.
Case Studies
Several case studies have documented the pharmacological effects of similar compounds:
- A study published in a peer-reviewed journal highlighted the effectiveness of triazoloazepines in reducing tumor growth in xenograft models.
- Another study noted the anti-inflammatory properties of related compounds in animal models of arthritis.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
- Polymer Chemistry : It can be utilized as a monomer for synthesizing new polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline involves its interaction with molecular targets in biological systems. The triazolo-azepine ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Impact of Substituents :
- Electron-withdrawing groups (e.g., -F) : Increase binding affinity to hydrophobic pockets in enzymes (e.g., cyclooxygenase) but may reduce solubility .
- Electron-donating groups (e.g., -OCH₃) : Improve metabolic stability and solubility, making the compound more drug-like .
Modifications to the Triazoloazepine Core
- Quaternary Salts: Derivatives like 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-triazoloazepinium bromide exhibit potent antibacterial activity (MIC = 10.3 μg/mL) due to enhanced membrane disruption .
- Carboxylate Esters : Methyl 6,7,8,9-tetrahydro-5H-triazoloazepine-3-carboxylate (C₁₂H₁₈N₄O₄) serves as a versatile intermediate for further functionalization .
Mechanistic Insights :
- The methoxy group in the target compound may enhance interaction with COX-2’s hydrophobic active site, similar to trimethoxyphenyl derivatives in .
- Quaternary salts (e.g., in ) show bacteriostatic effects by disrupting bacterial cell membranes, a mechanism less likely in non-ionic analogs like the target compound .
Biological Activity
4-Methoxy-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 288.35 g/mol. The structure includes a methoxy group and a tetrahydrotriazole moiety that may contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that related triazole compounds exhibited potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
Table 1: Cytotoxic Activity of Related Triazole Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 69c | MCF-7 | 5.2 |
| 69b | Bel-7402 | 4.8 |
This suggests that the structural features present in this compound could similarly enhance its anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have demonstrated antibacterial and antifungal activities. A study highlighted the effectiveness of certain triazole compounds against various bacterial strains and fungi .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
These findings indicate that the presence of the triazole moiety in the compound may contribute to its antimicrobial efficacy.
Anti-inflammatory Effects
Inflammation-related diseases are another area where triazole derivatives have shown promise. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study: Anti-inflammatory Activity
A specific case study involving a related triazole compound demonstrated a significant reduction in inflammation markers in animal models treated with the compound compared to controls. This suggests potential therapeutic applications for inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cell proliferation and survival in cancer cells.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in microbial cells.
- Modulation of Cytokine Production : The anti-inflammatory effects may arise from the modulation of cytokine production and signaling pathways.
Q & A
Q. Optimization Tips :
- Temperature Control : Sensitive intermediates (e.g., azepine precursors) may require low temperatures (-70°C for air-sensitive reagents like DIBAL-H) to prevent decomposition .
- Purification : Use column chromatography with gradients of hexane/ethyl acetate (e.g., 1:1 ratio) to isolate regioisomers .
Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound, particularly in distinguishing regioisomers or confirming substitution patterns?
Methodological Answer:
Discrepancies often arise due to overlapping signals or conformational flexibility. Strategies include:
- 2D NMR Techniques :
- HSQC/HMBC : Correlate - couplings to confirm connectivity, especially for the triazole and azepine moieties.
- NOESY/ROESY : Identify spatial proximity of protons to resolve stereochemical ambiguities.
- Computational Validation : Compare experimental and shifts with density functional theory (DFT)-predicted values .
- Isotopic Labeling : Introduce or labels to track specific groups in complex spectra.
Basic: What spectroscopic techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHNO).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
Advanced: What computational approaches predict binding affinity with biological targets, and how can in silico findings be validated experimentally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the triazole N2 and methoxy oxygen .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Experimental Validation :
Basic: What biological activities are documented for structurally related triazoloazepine derivatives, and how can these inform target hypotheses?
Methodological Answer:
- Analgesic Activity : A patent describes a triazoloazepine derivative with μ-opioid receptor affinity (IC < 1 μM) .
- Antifungal/Anticancer : Analogous oxadiazole and triazole derivatives show activity against Candida spp. (MIC ~2 µg/mL) and apoptosis induction in cancer cells .
- Target Hypotheses : Prioritize kinases (e.g., JAK2) or neurotransmitter receptors (e.g., serotonin 5-HT) based on structural similarity.
Advanced: How can researchers address challenges in reproducing synthetic yields reported in literature?
Methodological Answer:
- Intermediate Stability : Store azepine precursors under inert gas (N/Ar) at -20°C to prevent oxidation.
- Catalyst Screening : Test Pd/Xantphos systems for coupling steps to improve efficiency .
- Scale-Up Adjustments : Reduce reaction concentration (e.g., 0.1 M vs. 0.5 M) to minimize side reactions.
Basic: What safety considerations are critical when handling intermediates during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with corrosive amines or azepines.
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM, THF).
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How can strategic modifications to the methoxy or azepine moieties enhance bioactivity in SAR studies?
Methodological Answer:
- Methoxy Replacement : Substitute with electron-withdrawing groups (e.g., -CF) to modulate electron density and receptor binding .
- Azepine Ring Expansion : Test 8-membered analogs (e.g., tetrahydroazocine) to alter conformational flexibility.
- Bioisosteres : Replace the triazole with [1,2,4]triazolo[1,5-a]pyrimidine to enhance metabolic stability .
Basic: What are the solubility profiles of this compound in common solvents, and how does this influence reaction design?
Methodological Answer:
Advanced: How can X-ray crystallography elucidate the compound’s 3D conformation, and what challenges arise due to molecular flexibility?
Methodological Answer:
- Crystallization Conditions : Use vapor diffusion with PEG 4000 as a precipitant. Co-crystallize with thioredoxin to stabilize flexible regions .
- Challenges :
- Disorder in Azepine Ring : Address with restrained refinement (SHELXL) .
- Weak Diffraction : Optimize crystal size (0.2–0.3 mm) using microseeding techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
